Product packaging for Cymserine(Cat. No.:)

Cymserine

Cat. No.: B1243272
M. Wt: 379.5 g/mol
InChI Key: NKJRRVBTMYRXRB-YANBTOMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cymserine is a chemical compound related to physostigmine that acts as a reversible cholinesterase inhibitor . It exhibits moderate selectivity for the plasma cholinesterase enzyme butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE) . This selective inhibitory profile makes it a valuable research tool for investigating novel treatment strategies for Alzheimer's disease, with the potential to elevate brain acetylcholine levels and produce nootropic effects without the significant side effects associated with non-selective cholinesterase inhibitors . Studies in animal models indicate that this compound and its analogues can increase brain acetylcholine, augment long-term potentiation, improve cognitive performance, and reduce levels of amyloid precursor protein and amyloid beta, key biomarkers in Alzheimer's pathology . Its primary research value lies in its use as a lead compound for developing more potent and selective BuChE inhibitors, such as dihydrobenzodioxepine this compound (DHBDC) and tetrahydrofurobenzofuran this compound (THFBFC), to test the hypothesis that selective BuChE inhibition is a viable therapeutic approach . Researchers should note that the prospect of this compound's therapeutic application is hindered by its metabolism into eseroline, a potent mu opioid agonist and neurotoxin . This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H29N3O2 B1243272 Cymserine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H29N3O2

Molecular Weight

379.5 g/mol

IUPAC Name

[(8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-(4-propan-2-ylphenyl)carbamate

InChI

InChI=1S/C23H29N3O2/c1-15(2)16-6-8-17(9-7-16)24-22(27)28-18-10-11-20-19(14-18)23(3)12-13-25(4)21(23)26(20)5/h6-11,14-15,21H,12-13H2,1-5H3,(H,24,27)/t21?,23-/m0/s1

InChI Key

NKJRRVBTMYRXRB-YANBTOMASA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4[C@]3(CCN4C)C)C

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4C)C)C

Synonyms

cymserine

Origin of Product

United States

Cymserine As a Selective Butyrylcholinesterase Inhibitor

Cymserine (B1245408) is a chemical compound that has been investigated for its properties as a cholinesterase inhibitor, with a focus on its selectivity towards butyrylcholinesterase (BuChE). wikipedia.orgbenthamscience.com Derived from the structure of physostigmine (B191203), this compound acts as a reversible inhibitor of cholinesterases. wikipedia.org

This compound demonstrates moderate selectivity for plasma BuChE over acetylcholinesterase (AChE). wikipedia.org This selectivity profile distinguishes it from older, less selective cholinesterase inhibitors. The pursuit of selective BuChE inhibitors like this compound is driven by the aim to specifically target the increased BuChE activity observed in certain neurological conditions, potentially offering a more targeted approach to modulating cholinergic function. tandfonline.comacs.orgresearchgate.net

Research efforts have focused on developing this compound derivatives with enhanced selectivity for BuChE. acs.orgpnas.orgwikipedia.org These analogs are designed to optimize the inhibitory effect on BuChE while minimizing activity against AChE. This approach allows for a more precise investigation into the therapeutic potential of BuChE inhibition.

Research Findings and Implications of Cymserine Studies

Synthetic Methodologies for this compound Core Structure.

The synthesis of the this compound core structure is often based on methodologies developed for the synthesis of related compounds like physostigmine (B191203) and phenserine. Four novel analogues of this compound (compounds 8-11) were synthesized using methods similar to those established for the total syntheses of N8-norphenserine and N1,N8-bisnorphenserine. acs.orgresearchgate.netresearchgate.netacs.orgnih.govresearchgate.net These methods typically involve the construction of the hexahydropyrrolo[2,3-b]indole ring system, which forms the core of this compound.

One reported synthesis of N8-benzylnorthis compound (compound 33), a precursor to this compound analogues, involved reacting (−)-(3aS)-8-Benzyl-1,3a-dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-ol with 4-isopropylphenylisocyanate in ether in the presence of sodium. google.com This reaction proceeded at room temperature and was completed within 5 minutes. google.com

Another study mentions the synthesis of tetrahydrofurobenzofuran this compound (THFBFC) as a racemate, using a previously reported method. nih.gov This indicates that different synthetic routes can be employed to access the core structure or variations thereof.

The preference for synthesizing this compound itself has been noted to be based on its ease of synthesis, the availability of stable salts, and its ability to cross the blood-brain barrier. google.com

Design and Synthesis of Novel this compound Derivatives and Analogues.

The design and synthesis of this compound derivatives and analogues have been a major focus to improve their pharmacological profiles, particularly their selectivity towards BChE and potential for therapeutic applications. Modification of this compound in the N1 and N8 positions has been shown to yield potent and selective inhibitors of BChE. pnas.org

This compound is a physostigmine-based compound where a methyl group at the N-4' position is replaced by an isopropylphenyl group, contributing to its higher selectivity for BChE over AChE. researchgate.net However, the formation of the toxic metabolite eseroline (B613827) from this compound has led to the exploration of novel derivatives that avoid this issue. mdpi.com

Numerous this compound derivatives have been synthesized with improved selectivity for BChE compared to the parent compound. mdpi.comnih.gov These analogues have been tested in animal models, demonstrating the ability to increase brain ACh levels and exhibit nootropic effects. mdpi.comnih.gov

The carbamate (B1207046) group is a common structural motif in drugs, and carbamate derivatives have gained significant attention in drug discovery due to their chemical stability, ability to penetrate cell membranes, and resemblance to a peptide bond. researchgate.net This makes the carbamate moiety a key target for modification in the design of this compound analogues.

Studies have explored the synthesis of various carbamate derivatives based on different structural scaffolds, including resveratrol (B1683913) analogs and biscarbamates, aiming for selective BChE inhibition. mdpi.commdpi.com For example, resveratrol-based carbamates have been synthesized using previously prepared resveratrol analogs as starting materials, reacting them with appropriate reagents in dichloroethane. mdpi.com Biscarbamates have been synthesized using two different methods, one with and one without hydrochloride formation, with reactions monitored by thin-layer chromatography. mdpi.com

The structural diversity of synthesized this compound analogues and related carbamates is vast, involving modifications at various positions of the core structure and the carbamate moiety. Figure 2 from mdpi.com illustrates the general structure of synthesized biscarbamates, highlighting the potential for variations in substituents on the carbamoyl (B1232498) and hydroxyaminoethyl chains. Similarly, Figure 2 from mdpi.com shows newly synthesized carbamates bearing various functionalities, indicating the range of modifications explored.

Structural Modifications for Enhanced Enzyme Selectivity.

Structural modifications of this compound and its analogues are primarily aimed at enhancing their selectivity for BChE over AChE. The difference in the active site gorges of AChE and BChE plays a crucial role in guiding these modifications. The active site gorge of BChE is wider than that of AChE, allowing for the accommodation of bulkier ligands. nih.gov

Modification of the carbamate moiety, specifically the use of a 4'-isopropyl-phenylcarbamate, has been shown to provide high selectivity for BChE inhibitory action in compounds like dihydrobenzodioxepine this compound (DHBDC). researchgate.net This structural modification also increases lipophilicity, which is beneficial for permeability across biological membranes like the blood-brain barrier. researchgate.net

Replacing the N1 and N8 methyl groups of this compound with hydrogens in bisnorthis compound resulted in a dramatic increase in selectivity for BChE. nih.gov While this compound showed a 15-fold selectivity for BChE over AChE, bisnorthis compound demonstrated a 110-fold selectivity. nih.gov This suggests that the basic nature of these nitrogens and their hydrogen-bonding potential influence the interaction with the enzyme active site. nih.gov

Studies on novel phenserine-based selective inhibitors of BChE, which are structurally related to this compound, have explored modifications at different positions. acs.orgacs.org These studies aimed to apply modifications that provide BChE selectivity to the AChE-selective inhibitor tolserine (B1244227) to understand how these changes impact enzyme selectivity. acs.orgacs.org The results indicated that modifications that conferred BChE selectivity to this compound analogues altered the selectivity of tolserine, leading to a lack of cholinesterase enzyme subtype selectivity. acs.orgacs.org

Further structure-activity relationship (SAR) studies on carbamate derivatives have revealed that the presence of hydrophobic features, such as a long carbon chain, can increase BChE inhibitory activity. researchgate.net The presence of amino and hydrazine (B178648) fragments promoting hydrogen bond interactions can also be important for increasing inhibitory activity against BChE. researchgate.net

Specific examples of modifications and their impact on selectivity include the insertion of a halogen atom in the para position of the phenyl ring or the replacement of the phenyl ring with other aromatic or heteroaromatic systems in pyrimidine (B1678525) diamine derivatives, which can drastically reduce or alter inhibitory potency and selectivity. acs.org

Strategies for Modifying Pharmacological Profiles of this compound Analogues for Research Purposes.

Strategies for modifying the pharmacological profiles of this compound analogues for research purposes primarily involve structural alterations that influence their potency, selectivity, brain penetration, and metabolic stability. The goal is to develop compounds that are useful tools for studying the role of BChE in various physiological and pathological processes, particularly in the central nervous system.

Developing potent, reversible, and brain-targeted BChE inhibitors, such as this compound analogues, has been crucial for elucidating the role of BChE in the central nervous system. pnas.org Modifications in the N1 and N8 positions of this compound have provided analogues with enhanced potency and selectivity for BChE. pnas.org

Lipid solubility, predicted by calculated Log P values, is a key factor influencing blood-brain barrier permeability. pnas.org Modifications that increase lipid solubility can improve brain penetration, allowing the analogues to target central BChE. For example, phenethylthis compound (B1244764) (PEC) has a higher calculated Log P value (5.72) compared to this compound (3.51) and bisnorthis compound (1.80), suggesting potentially higher lipid solubility and brain permeability for PEC. pnas.org

The design of this compound analogues as selective BChE inhibitors has aimed to achieve cognitive improvements observed with current AChE inhibitors but without the associated dose-limiting adverse effects. kau.edu.sa This involves creating compounds with a favorable pharmacological profile that allows them to readily cross the blood-brain barrier and effectively inhibit BChE in the brain. scispace.com

Research findings indicate that selective BChE inhibitors, including this compound analogues like phenethylthis compound and bisnorthis compound, can elevate brain acetylcholine levels, augment long-term potentiation, and improve cognitive performance in rodents. nih.govpnas.org These effects highlight the potential of these modified analogues as research tools to investigate the therapeutic potential of BChE inhibition in neurological disorders. nih.govpnas.org

Further strategies involve exploring different structural scaffolds while retaining the carbamate functionality, as seen in the development of resveratrol-based carbamates and biscarbamates as selective BChE inhibitors. mdpi.commdpi.com These efforts contribute to identifying novel chemical entities with potentially improved pharmacological properties for research.

In silico methods, such as molecular docking and ADME (Absorption, Distribution, Metabolism, Excretion) predictions, are also employed in the design and selection of this compound analogues with desired pharmacological profiles. mdpi.com These computational approaches help in understanding the interactions between the inhibitors and the enzyme, predicting their behavior in biological systems, and guiding the synthesis of promising candidates. mdpi.com

Data from studies on this compound and its analogues often include IC50 values for inhibition of human and rat AChE and BChE, providing quantitative measures of their potency and selectivity. pnas.org Calculated Log P values are also reported to indicate lipid solubility and potential blood-brain barrier permeability. pnas.org

Table 1: Inhibitory Activity and Calculated Log P of this compound and Analogues

CompoundHuman AChE IC₅₀ (nM)Human BChE IC₅₀ (nM)Selectivity (BChE/AChE)Rat AChE IC₅₀ (nM)Rat BChE IC₅₀ (nM)Calculated Log P
This compoundData not readily available in snippetsData not readily available in snippets~15-fold researchgate.netnih.govData not readily available in snippetsData not readily available in snippets3.51 pnas.orgresearchgate.net
Phenethylthis compound (PEC)Data not readily available in snippetsData not readily available in snippets>5000-fold core.ac.ukData not readily available in snippetsData not readily available in snippets5.72 pnas.org
Bisnorthis compound (BNC)Data not readily available in snippetsData not readily available in snippets110-fold nih.govcore.ac.ukData not readily available in snippetsData not readily available in snippets1.80 pnas.orgresearchgate.net
Dihydrobenzodioxepine this compound (DHBDC)Data not readily available in snippetsData not readily available in snippetsData not readily available in snippetsData not readily available in snippetsData not readily available in snippets4.58 researchgate.net

Note: IC₅₀ values for human and rat enzymes were mentioned in pnas.org and core.ac.uk, but specific numerical data for all compounds were not consistently available in the provided snippets to populate the table comprehensively. The selectivity values are based on the information available in the snippets.

Enzyme Kinetic Analysis of BuChE Inhibition by this compound and Analogues

The interaction of this compound and its analogues with butyrylcholinesterase (BuChE) has been characterized through detailed enzyme kinetic studies. These analyses are crucial for understanding the potency and mechanism by which these compounds inhibit BuChE.

The inhibitory potency of this compound and its analogues against BuChE is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value for this compound's inhibition of human BuChE has been reported to be in the range of 63 to 100 nM, depending on the substrate concentration. nih.gov

Several analogues of this compound have been synthesized to enhance selectivity and potency for BuChE. For instance, bisnorthis compound has demonstrated a potent predicted Ki value of 0.131 nM. nih.gov Dihydrobenzodioxepine this compound (DHBDC) exhibits an IC50 value for BuChE ranging from 3.7 to 12.2 nM and an estimated Ki value of 2.22 nM. nih.gov Another analogue, fluorobenzylthis compound (FBC), shows very low IC50 values of 4.79 and 6.10 nM at low enzyme concentrations. nih.gov

The following table summarizes the inhibition constants for this compound and some of its analogues against human BuChE.

Table 1: Inhibition Constants of this compound and its Analogues for Human Butyrylcholinesterase

Compound IC50 (nM) Ki (nM)
This compound 63 - 100 nih.gov 38 nih.gov
Bisnorthis compound - 0.131 (predicted) nih.govresearchgate.net
Dihydrobenzodioxepine this compound (DHBDC) 3.7 - 12.2 nih.gov 2.22 nih.gov
Fluorobenzylthis compound (FBC) 4.79 - 6.10 nih.gov -

Note: IC50 and Ki values can vary based on experimental conditions.

The mechanism by which this compound and its analogues inhibit BuChE can be classified as competitive, mixed-type, or other forms of inhibition. Dihydrobenzodioxepine this compound (DHBDC) has been characterized as a potent competitive inhibitor of human BuChE. nih.gov However, further analysis suggests it may act through a partial mixed type of competitive inhibition. nih.gov Similarly, fluorobenzylthis compound (FBC) has been identified as a partial mixed-type inhibitor of human BuChE. nih.gov In mixed inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, though it may have a different affinity for each form. wikipedia.org Tetrahydrofurobenzofuran this compound (THFBFC) is also described as a potent competitive inhibitor of human BuChE. nih.gov

Cholinergic System Modulation Studies

The inhibition of BuChE by this compound and its analogues leads to a modulation of the cholinergic system, primarily by increasing the availability of acetylcholine in the brain.

Studies in rodent models have demonstrated that selective BuChE inhibitors, such as this compound analogues, lead to a significant increase in the extracellular levels of acetylcholine (ACh) in the brain. nih.govnih.govwikipedia.org This elevation of ACh is a direct consequence of the inhibition of its breakdown by BuChE. nih.govresearchgate.net For example, systemic administration of a selective BuChE inhibitor to rats resulted in a two- to three-fold increase in brain extracellular ACh levels. nih.govresearchgate.net This effect is achieved without significant inhibition of acetylcholinesterase (AChE). nih.gov

Long-term potentiation (LTP) is a cellular mechanism that is widely considered to be a neural correlate of learning and memory. frontiersin.org Research has shown that selective inhibition of BuChE by this compound analogues can augment LTP in rat brain slice preparations. nih.govnih.govresearchgate.netnih.govacs.org This finding suggests that by increasing acetylcholine levels, these compounds can enhance synaptic plasticity, a key process for cognitive functions.

Non-Cholinergic Molecular Interactions

Beyond their primary action on the cholinergic system, some this compound analogues have been found to engage in non-cholinergic molecular interactions. Specifically, in cultured human neuroblastoma cells, this compound analogues have been shown to reduce the levels of secreted β-amyloid precursor protein and β-amyloid peptide. nih.govwikipedia.org

Regulation of Amyloid Precursor Protein (APP) Synthesis and Processing

This compound and its analogues have been shown to modulate the levels of amyloid precursor protein (APP), a key protein implicated in the pathology of Alzheimer's disease. wikipedia.org The processing of APP is a critical step in the generation of amyloid-beta (Aβ) peptides, which are the primary components of the amyloid plaques found in the brains of Alzheimer's patients. nih.govyoutube.comyoutube.com

The processing of APP can occur via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway. In the non-amyloidogenic pathway, APP is cleaved by α-secretase, which precludes the formation of the Aβ peptide. youtube.comyoutube.com Conversely, the amyloidogenic pathway involves the sequential cleavage of APP by β-secretase and γ-secretase, leading to the production of Aβ peptides of varying lengths. youtube.comyoutube.com

Studies have indicated that certain cholinesterase inhibitors, a class to which this compound belongs, can influence APP processing. nih.gov Specifically, some this compound analogues have demonstrated the ability to reduce levels of amyloid precursor protein. wikipedia.org This effect is significant as it suggests a potential to decrease the substrate available for the production of neurotoxic Aβ peptides. The precise mechanisms by which this compound and its analogues regulate APP synthesis and processing are complex and are thought to involve the modulation of signaling pathways that control the expression and cleavage of APP. nih.gov

Compound/AnalogueEffect on APPReference
This compound AnaloguesReduced levels of amyloid precursor protein wikipedia.org
Cholinesterase Inhibitors (general)Influence APP processing nih.gov

This table summarizes the general effects of this compound and related compounds on Amyloid Precursor Protein (APP) as described in the text.

Reduction of Amyloid-Beta (Aβ) Peptide Levels in Cellular and Transgenic Models

A crucial aspect of the therapeutic potential of this compound and its analogues lies in their demonstrated ability to lower the levels of amyloid-beta (Aβ) peptides. wikipedia.org This has been observed in both in vitro cellular models and in vivo transgenic animal models of Alzheimer's disease. nih.govnih.govnih.govmdpi.comnih.govfrontiersin.orgfrontiersin.orgresearchgate.net

In cellular models, which often utilize cultured cells engineered to overproduce human APP and Aβ, treatment with this compound analogues has resulted in a significant reduction of Aβ levels. nih.gov These findings are critical as they provide a foundational understanding of the compound's direct effects on the molecular machinery responsible for Aβ production.

The promising results from cellular studies have been further substantiated in transgenic animal models. These models, typically mice genetically engineered to express human genes associated with familial Alzheimer's disease, develop age-dependent Aβ plaque pathology and cognitive deficits. nih.govnih.govfrontiersin.org Administration of this compound analogues to these transgenic mice has been shown to decrease brain Aβ levels. nih.gov For instance, studies have reported a reduction in both Aβ40 and Aβ42, the two primary isoforms of Aβ, in the brains of treated animals. researchgate.net This reduction in Aβ burden is a key indicator of a compound's potential to modify the course of Alzheimer's disease.

Model TypeKey FindingsReference
Cellular ModelsReduction of Aβ levels in cultured cells. nih.gov
Transgenic Mouse ModelsDecreased brain Aβ levels, including both Aβ40 and Aβ42 isoforms. nih.govresearchgate.net
Transgenic Mice (TgCRND8)Inhibition of serine palmitoyltransferase (SPT) led to downregulation of cortical Aβ42. nih.gov

This interactive table highlights the significant findings regarding the reduction of Amyloid-Beta (Aβ) by this compound and its analogues in various experimental models.

Interaction with Other Neuroinflammatory Markers or Enzymes (e.g., 5-Lipoxygenase, Kinases)

The mechanism of action of this compound and its analogues is not limited to their effects on the cholinergic and amyloid pathways. Research has revealed interactions with other important players in the neuroinflammatory cascade, such as 5-lipoxygenase (5-LOX) and various protein kinases. nih.govnih.govexplorationpub.commdpi.comresearchgate.net

5-Lipoxygenase (5-LOX): The 5-LOX pathway is a key contributor to the production of pro-inflammatory leukotrienes. nih.govmdpi.com Abnormal activation of 5-LOX has been implicated in the pathology of age-related brain disorders. researchgate.net While direct studies on this compound's interaction with 5-LOX are ongoing, the broader context of neuroinflammation suggests that compounds capable of modulating this pathway could offer therapeutic benefits. news-medical.netfrontiersin.org

Protein Kinases: Protein kinases are a large family of enzymes that play crucial roles in cell signaling by phosphorylating other proteins. nih.govexplorationpub.com Dysregulation of protein kinase activity is a hallmark of many diseases, including neurodegenerative disorders. Several kinases, such as c-Jun N-terminal kinases (JNK) and p38 MAP kinase, are involved in inflammatory and stress-response pathways. nih.govnih.govexplorationpub.com In silico molecular docking studies have suggested that N1-p-fluorobenzyl-cymserine (FBC), a this compound derivative, has the potential to bind to and inhibit inflammatory targets like JNK and p38 kinases. nih.gov This suggests that part of the beneficial effects of this compound analogues could be mediated through the modulation of these kinase-driven inflammatory pathways.

Target Enzyme/MarkerInteraction/EffectReference
5-Lipoxygenase (5-LOX)A key enzyme in the pro-inflammatory leukotriene pathway, representing a potential target for anti-inflammatory strategies in neurodegeneration. nih.govmdpi.comresearchgate.net
c-Jun N-terminal Kinases (JNK)In-silico studies suggest potential inhibition by this compound derivatives, which could mitigate neuroinflammatory processes. nih.gov
p38 MAP KinaseIn-silico studies indicate potential binding and inhibition by this compound derivatives, suggesting a role in reducing inflammation. nih.gov

This interactive table outlines the interactions of this compound and its analogues with other significant neuroinflammatory markers and enzymes.

Target Identification and Validation Research

Specificity Profiling Against Cholinesterase Subtypes.

Cymserine (B1245408) is recognized as a reversible cholinesterase inhibitor. wikipedia.org A key aspect of its characterization involves determining its inhibitory potency and selectivity towards the two primary cholinesterase subtypes: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). wikipedia.orgcambridge.org While AChE is the predominant form in the healthy brain responsible for acetylcholine (B1216132) hydrolysis at synapses, BChE activity increases in the Alzheimer's disease (AD) brain as AChE levels decline. cambridge.orgnih.govkau.edu.sa This shift in enzyme activity has led to interest in selective BChE inhibition as a therapeutic strategy. nih.govnih.gov

Studies have shown that this compound exhibits moderate selectivity for butyrylcholinesterase over acetylcholinesterase. wikipedia.org Specifically, this compound has been reported to inhibit BChE approximately 15 times faster than AChE. wikipedia.orgmdpi.comsemanticscholar.orgresearchgate.net This preferential inhibition of BChE distinguishes it from older, non-selective cholinesterase inhibitors. wikipedia.org

Quantitative analyses have been conducted to characterize this compound's interaction with human BChE. Using methods like the Ellman technique, researchers have determined the concentration required to inhibit 50% of enzymatic activity (IC₅₀). nih.govpnas.org For human BChE, this compound demonstrated potent concentration-dependent binding with IC₅₀ values reported in the range of 63 to 100 nM, depending on the substrate concentration. nih.gov

Several this compound analogs have been synthesized and evaluated for enhanced selectivity towards BChE. wikipedia.orgmdpi.comsemanticscholar.orgpnas.org For instance, (-)-N¹-phenethylnorthis compound (PEC) and (-)-N¹,N⁸-bisnorthis compound (BNC) are examples of such analogs. pnas.org These derivatives have shown significantly greater selectivity for BChE compared to this compound itself. wikipedia.orgmdpi.comsemanticscholar.org For example, bisnorthis compound has been reported to have a BChE selectivity over AChE of 110-fold, while phenethylthis compound (B1244764) showed a remarkable 5000-fold selectivity. kau.edu.sa

The following table summarizes representative IC₅₀ values and selectivity ratios for this compound and some of its analogs against human AChE and BChE:

Compound Human AChE IC₅₀ (nM) Human BChE IC₅₀ (nM) Selectivity (BChE/AChE) Source
This compound Not specified 63-100 ~15x wikipedia.orgnih.gov
Bisnorthis compound 110 ± 15 1.0 ± 0.1 110x kau.edu.saresearchgate.net
Phenethylthis compound Not specified Not specified 5000x kau.edu.sa

This specificity profiling is crucial for understanding the potential therapeutic advantages of targeting BChE, particularly in the context of neurodegenerative diseases where BChE activity is altered. cambridge.orgnih.govnih.gov

Identification of Additional Molecular Targets Beyond Cholinesterases.

While this compound and its analogs are primarily known for their inhibitory effects on cholinesterases, particularly BChE, research has also explored potential interactions with other molecular targets. Identifying additional targets is important for a comprehensive understanding of a compound's pharmacological profile and potential off-target effects or polypharmacological actions.

One area of investigation has involved exploring the interaction of this compound analogs with targets related to inflammation. Neuroinflammation is increasingly recognized as a significant factor in the pathogenesis of neurodegenerative diseases like Alzheimer's. eurekaselect.comnih.gov Studies utilizing in silico methods, such as molecular docking, have been conducted to evaluate the potential of this compound derivatives to interact with inflammatory targets. eurekaselect.comnih.govscispace.com

For example, N¹-p-fluorobenzyl-cymserine (FBC), an analog of this compound, has been evaluated for its potential to inhibit inflammatory mediators such as TNF-α, p38 kinase, and JNK kinase. eurekaselect.comnih.govscispace.com Molecular docking studies suggested that FBC could bind to these targets, indicating a potential for anti-inflammatory action. eurekaselect.comnih.govscispace.com The putative binding free energy values for FBC with p38, JNK kinases, and TNF-α ranged from -7.77 kcal/mol to -7.84 kcal/mol, with inhibition constant values ranging from 1.78 µM to 2.03 µM. scispace.com

Another target explored for interaction with a this compound analog is 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which are mediators of inflammation and have been implicated in various diseases, including neurodegenerative disorders and type 2 diabetes. nih.gov In silico studies with N¹-p-fluorobenzyl-cymserine (FBC) suggested that it could act as a potential inhibitor of 5-LOX. nih.gov The binding energy values and inhibition constants obtained from molecular docking studies supported the potential of FBC to bind to both normal and mutant variants of 5-LOX. nih.gov For the normal enzyme, the inhibition constant (Kᵢ) was 0.545 µM and the binding energy (ΔG) was -8.54 Kcal/mol. nih.gov

These studies suggest that this compound analogs may have molecular targets beyond cholinesterases, potentially involving pathways related to inflammation. eurekaselect.comnih.govscispace.comnih.gov Further research is needed to validate these findings experimentally and understand the biological significance of these interactions.

Mechanistic Elucidation of Target Engagement in Biological Systems.

Understanding how this compound engages its targets in biological systems is crucial for elucidating its potential therapeutic effects. The primary mechanism of action studied for this compound and its analogs is the inhibition of cholinesterase enzymes, particularly BChE. nih.govnih.govmdpi.compnas.orgnih.gov This inhibition leads to an increase in the concentration of acetylcholine (ACh) in the synaptic cleft, thereby enhancing cholinergic neurotransmission. nih.govpnas.orgnih.gov

Studies in rodents have demonstrated that selective BChE inhibition by this compound analogs can elevate brain acetylcholine levels. nih.govpnas.orgnih.govnih.gov Microdialysis studies in rats treated with the this compound analog PEC showed dose-dependent increases in extracellular ACh levels in the parietal cortex. pnas.orgnih.gov For instance, doses of 1.25 mg/kg and 2.5 mg/kg of PEC resulted in significant increases in ACh levels compared to preadministration levels. pnas.orgnih.gov The maximal effect was observed around 40 minutes post-administration, with elevated levels persisting for a period. pnas.orgnih.gov Importantly, these studies reported minimal inhibitory effects on acetylcholinesterase at the doses tested. pnas.orgnih.gov

Beyond increasing ACh levels, research has explored the downstream effects of BChE inhibition by this compound analogs in biological systems, particularly in the context of cognitive function and the neuropathological markers of Alzheimer's disease. pnas.orgnih.govnih.gov

In rat brain slices, selective BChE inhibition has been shown to augment long-term potentiation (LTP), a cellular mechanism associated with learning and memory. pnas.orgnih.govnih.gov This suggests that the increase in ACh availability mediated by BChE inhibition can enhance synaptic plasticity. pnas.org

Furthermore, studies in aged rats have indicated that this compound analogs can improve cognitive performance in tasks such as maze navigation. pnas.orgnih.govnih.gov This behavioral improvement is thought to be mediated, at least in part, by the elevated brain ACh levels resulting from BChE inhibition. pnas.org

Research has also investigated the impact of selective BChE inhibition on amyloid-beta (Aβ) peptide levels, a key pathological hallmark of Alzheimer's disease. pnas.orgnih.govnih.gov In cultured human SK-N-SH neuroblastoma cells, treatment with this compound analogs reduced levels of secreted Aβ and amyloid precursor protein (APP) without affecting cell viability. pnas.orgnih.govnih.gov Studies in transgenic mice overexpressing human mutant APP also showed lower brain Aβ peptide levels following treatment with this compound analogs compared to controls. pnas.orgnih.govnih.gov The mechanisms underlying this reduction in Aβ levels may involve both cholinergic and non-cholinergic actions, potentially influencing APP synthesis and processing. pnas.org

These findings collectively provide insights into the mechanisms by which this compound and its selective BChE inhibitory analogs engage their primary target, BChE, leading to increased brain ACh levels, enhanced synaptic plasticity, improved cognitive function, and a reduction in amyloid-beta levels in experimental models. nih.govpnas.orgnih.govnih.gov

Structure Activity Relationship Sar Investigations

Impact of Structural Modifications on BuChE Selectivity and Potency.

Structural modifications of the cymserine (B1245408) backbone, which is based on the physostigmine (B191203) scaffold, have been explored to enhance potency and selectivity towards BuChE. nih.govkau.edu.sa this compound itself is described as a semi-BuChE-selective analogue of physostigmine. nih.gov Dihydrobenzodioxepine this compound (DHBDC), an analogue where basic nitrogens in the tricyclic backbone are replaced with neutral oxygens, retains potent inhibitory activity and exhibits high selectivity for BuChE. nih.govresearchgate.net This modification also increases lipophilicity, potentially improving blood-brain barrier permeability. researchgate.net

Studies have shown that different this compound analogues exhibit varying degrees of potency and selectivity. For instance, (−)-bisnorthis compound, another BuChE-selective analogue, has reported Kiapp and predicted Ki values significantly lower than those of (−)-cymserine, indicating higher potency. nih.govresearchgate.net Dihydrobenzodioxepine this compound also demonstrated potent competitive inhibition of human BuChE. nih.gov

Modifications to the carbamate (B1207046) moiety, specifically the use of a 4′-isopropyl-phenylcarbamate, have been shown to provide high selectivity for BuChE inhibitory action, as seen with DHBDC. researchgate.net The presence of a phenylcarbamoyl group in analogues of neostigmine (B1678181) and pyridostigmine, related to the physostigmine structure, resulted in a loss of anti-cholinesterase activity, highlighting the importance of specific structural features for activity. nih.govfrontiersin.org Conversely, quaternization of (−)-physostigmine and related phenylcarbamates, introducing a charge, retained or enhanced AChE inhibitory activity, demonstrating a shift in selectivity based on structural changes. frontiersin.org

Research into other compound series, such as benzylpyridinium salts and coumarin (B35378) derivatives, also provides context for SAR in cholinesterase inhibition, showing how the position and type of substituents can influence AChE/BuChE selectivity. nih.govfrontiersin.org For example, certain coumarin derivatives showed potent inhibition and high selectivity for AChE over BuChE. frontiersin.org In contrast, a specific benzylpyridinium bromide derivative exhibited significantly more potent activity toward BuChE compared to donepezil. nih.govfrontiersin.org

Data on the inhibitory potential and selectivity of various compounds, including this compound analogues, can be summarized in tables to illustrate the impact of structural changes.

CompoundTarget EnzymeIC₅₀ (µM)Selectivity (AChE/BuChE)Source
(−)-CymserineBuChE0.051 (nM)Low selectivity (semi-BuChE-selective) nih.govfrontiersin.org frontiersin.org
(−)-Bisnorthis compoundBuChE0.000131 (nM) (Ki)Selective BuChE-I nih.govresearchgate.net nih.govresearchgate.net
Dihydrobenzodioxepine this compound (DHBDC)BuChEPotent inhibition (IC₅₀ and Ki values likely attainable in AD subjects) nih.govnih.govHigh selectivity nih.govresearchgate.net nih.govresearchgate.net
Compound 16 (from search result acs.orgmonash.edu)BuChE0.443 ± 0.038Highly selective acs.orgmonash.edu acs.orgmonash.edu
RivastigmineBuChE0.803 ± 0447.91 monash.edu monash.edu
RivastigmineAChE6.33 ± 0.45- monash.edu
DonepezilAChE0.0961000-fold selectivity for AChE over BuChE nih.govfrontiersin.org monash.edu

Note: IC₅₀ values can vary depending on the specific assay conditions and enzyme source used in different studies. Ki values provide another measure of inhibitory potency.

Correlation Between Chemical Structure and Effects on Acetylcholine (B1216132) Levels.

Studies in rodents have indicated that selective BuChE inhibitors, including this compound analogues, can elevate brain levels of acetylcholine (ACh). nih.govnih.govresearchgate.netpnas.org This effect is observed even though BuChE accounts for a smaller percentage of total brain cholinesterase activity compared to AChE. researchgate.netpnas.org Equivalent selective inhibition of either BuChE or AChE separately, or their co-inhibition, can result in similar elevations in brain ACh. researchgate.net

The ability of this compound analogues to increase brain ACh levels without the typical adverse effects associated with AChE inhibitors suggests that their selective action on BuChE contributes to a favorable pharmacological profile. nih.govpnas.org This elevation in ACh is considered a key mechanism by which these compounds may exert beneficial effects on cognitive function in AD models. kau.edu.sapnas.org

Relationship Between Chemical Structure and Influence on APP/Aβ Pathology in Research Models.

Beyond their effects on cholinesterase activity, this compound analogues have also been investigated for their potential to influence amyloid precursor protein (APP) processing and amyloid-beta (Aβ) pathology, key features of AD. wikipedia.orgkau.edu.sapnas.orgkau.edu.sa Research in cultured human neuroblastoma cells and transgenic mice overexpressing human mutant APP has shown that selective BuChE inhibition by this compound analogues can reduce levels of intra- and extracellular APP and secreted Aβ peptide. acs.orgpnas.orgacs.orgkau.edu.sa

The mechanisms underlying this effect may involve both cholinergic and non-cholinergic actions that regulate APP synthesis and processing. pnas.org This is similar to observations made with the AChE-selective analogue phenserine, which has been shown to lower the translational efficiency of APP mRNA. pnas.org The reduction in Aβ levels by this compound analogues suggests a potential disease-modifying effect, in addition to their symptomatic benefits through ACh elevation. wikipedia.orgkau.edu.sapnas.org

Structure-Based Drug Design Principles Applied to this compound Analogues.

Structure-based drug design principles have been applied in the development of this compound analogues to optimize their interaction with the BuChE enzyme. nih.govpnas.org Understanding the structural differences between human AChE and BuChE, particularly within their active sites and peripheral anionic sites, is crucial for designing selective inhibitors. researchgate.netacs.org Although both enzymes share sequence similarity and have a deep active site gorge, variations in key residues influence ligand binding. researchgate.netacs.org

The design of this compound analogues has focused on creating lipophilic reversible inhibitors capable of brain penetration and time-dependent BuChE inhibition. nih.gov Modifications, such as replacing basic nitrogens with neutral oxygens as seen in DHBDC, can alter the mode of inhibition and enhance lipophilicity for improved blood-brain barrier permeability. researchgate.net

Structure-based virtual screening and molecular modeling studies have been employed to identify potential lead compounds and understand their binding poses within the BuChE active site. researchgate.netacs.orgmonash.edu For example, X-ray crystal structures of BuChE in complex with inhibitors provide atomic-level details of the interactions, guiding further optimization of the chemical structure to enhance potency and selectivity. acs.orgmonash.edu These principles aim to design compounds that interact favorably with specific binding domains within the BuChE enzyme, leading to improved therapeutic profiles. researchgate.net

Preclinical Pharmacological Investigations in Research Models

In Vitro Studies in Cellular Models.

In vitro studies employing cellular models have been instrumental in understanding the direct effects of Cymserine (B1245408) and its analogues at the cellular level. These studies often focus on mechanisms related to neuroprotection, neurotransmission, and the processing of proteins implicated in neurodegenerative diseases.

Neuroblastoma Cell Line Experiments.

Human neuroblastoma cell lines, such as SK-N-SH and SH-SY5Y, are commonly used in vitro models for investigating neuronal function and assessing the pharmacological and toxicological potential of compounds like cholinesterase inhibitors researchgate.netnih.gov. Experiments using cultured human SK-N-SH neuroblastoma cells have demonstrated that this compound and its analogues can reduce levels of intracellular and secreted amyloid-beta protein precursor (APP) and secreted amyloid-beta (Aβ) peptide without negatively affecting cell viability pnas.orgpnas.org. Specifically, treatment with analogues like phenethylthis compound (B1244764) (PEC) at concentrations of 1.0 µM and above significantly lowered intracellular and secreted APP and secreted Aβ40 levels compared to controls pnas.org. This suggests a potential role for this compound analogues in modulating the processing of APP and the production of Aβ, key pathological features of Alzheimer's disease pnas.orgpnas.org.

CompoundCell LineEffect on Intracellular APPEffect on Secreted APPEffect on Secreted Aβ40Effect on Cell ViabilityReference
This compound analoguesSK-N-SHReducedReducedReducedNo significant alteration pnas.orgpnas.org
PEC (≥ 1.0 µM)SK-N-SHSignificantly LoweredSignificantly LoweredSignificantly LoweredUnaffected pnas.org

Primary Neuronal Culture Studies.

Primary neuronal cultures, derived from animal nervous system tissue, provide a model system that more closely mimics the in vivo environment of neurons compared to immortalized cell lines thermofisher.com. While primary neuronal cultures are valuable for studying neuronal function and viability thermofisher.comnih.govresearchgate.net, specific detailed findings on the direct application and effects of this compound or its analogues in primary neuronal culture studies were not prominently available in the consulted literature. Research in this area often focuses on the broader mechanisms of neuroprotection or the effects of related compounds researchgate.netbiorxiv.org.

In Vivo Studies in Animal Models of Neurological Disorders.

In vivo studies using animal models are crucial for evaluating the effects of compounds like this compound in a complex biological system and for assessing their potential impact on cognitive function and neuropathology relevant to neurological disorders. Rodent models are widely used for this purpose phypha.irmdpi.comscienceopen.com.

Rodent Models of Cognitive Impairment.

Selective butyrylcholinesterase (BuChE) inhibitors, including this compound analogues, have been investigated in rodent models of cognitive impairment. Studies in aged rodents have indicated that these compounds can improve cognitive performance pnas.orgnih.govkarger.comresearchgate.net. For instance, this compound analogues improved the cognitive performance of elderly rats in maze navigation tasks pnas.orgresearchgate.net. This observed improvement in cognitive function is potentially linked to the elevation of brain acetylcholine (B1216132) (ACh) levels resulting from selective BuChE inhibition pnas.orgnih.govresearchgate.net.

Transgenic Animal Models of Amyloid Pathology.

Transgenic animal models, particularly mice overexpressing mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), are utilized to study amyloid pathology, a key feature of Alzheimer's disease phypha.irnih.govfrontiersin.orgmdpi.commdpi.com. Studies in transgenic mice expressing mutant human APP have shown that this compound analogues can reduce brain levels of Aβ pnas.orgnih.gov. Treatment with PEC, a this compound analogue, significantly lowered Aβ levels in transgenic mice with accelerated Aβ deposition pnas.org. This finding in in vivo models supports the in vitro observations regarding the impact of this compound analogues on Aβ processing pnas.orgpnas.org.

Assessment of Cognitive Performance and Learning in Animal Models.

Assessment of cognitive performance and learning in animal models is typically conducted using behavioral tests such as maze trials pnas.orgkarger.comresearchgate.netd-nb.info. In aged rats, selective BuChE inhibition by this compound analogues augmented learning and improved performance in maze navigation pnas.orgresearchgate.net. For example, in a 14-unit T-maze paradigm, animals receiving this compound analogues showed significantly faster runtimes compared to controls pnas.org. These results suggest that selective BuChE inhibition may have a beneficial impact on cognitive function in models relevant to age-related cognitive decline and neurodegenerative disorders pnas.orgresearchgate.net.

Animal ModelAssessment MethodKey FindingReference
Aged RatsMaze NavigationImproved cognitive performance and learning pnas.orgkarger.comresearchgate.net
Transgenic Mice (APP)Aβ quantification in brainReduced brain Aβ levels pnas.orgnih.gov
Aged Rats14-unit T-mazeSignificantly faster runtimes with this compound analogues compared to controls pnas.org

Computational and Theoretical Research Approaches

Molecular Docking Simulations for Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.org This method is widely used to understand the interactions between a ligand, such as Cymserine (B1245408), and its enzyme target, like acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

Docking simulations have been instrumental in visualizing how this compound and its analogs fit into the active sites of cholinesterases. The active site of AChE is located within a deep and narrow gorge, approximately 20 Å deep. nih.gov It comprises a catalytic triad (B1167595) (Ser203, His447, Glu334), an anionic subsite (Trp86, Tyr133, Tyr337, Phe338), and a peripheral anionic site (PAS) at the gorge's entrance (Tyr72, Tyr124, Trp286, Tyr341). nih.govlupinepublishers.com In contrast, the active site gorge of BChE is larger due to the substitution of several bulky aromatic residues with smaller aliphatic ones, which contributes to its ability to accommodate bulkier substrates and inhibitors. acs.org

For potent BChE inhibitors, molecular docking studies reveal key interactions. These often include π-π stacking interactions with aromatic residues like Trp82 and Trp231, and hydrogen bonding with residues such as His438. acs.orgnih.gov The stability of the inhibitor within the active site is further enhanced by van der Waals interactions with various residues lining the gorge. e-nps.or.kr While specific docking studies detailing the precise interactions of this compound are not extensively published, the general principles derived from docking studies of other selective BChE inhibitors can be applied. It is predicted that the carbamate (B1207046) moiety of this compound would be positioned to interact with the catalytic serine residue (Ser198 in BChE), while its aromatic portions would engage in hydrophobic and π-π interactions within the larger active site of BChE.

Table 1: Key Amino Acid Residues in Cholinesterase Active Sites Involved in Ligand Binding

Enzyme Active Site Component Key Residues
AChE Catalytic Triad Ser203, His447, Glu334
Anionic Subsite Trp86, Tyr133, Tyr337, Phe338
Peripheral Anionic Site Tyr72, Tyr124, Trp286, Tyr341
BChE Catalytic Triad Ser198, His438, Glu325
Acyl-binding Pocket Val288, Leu286
Choline-binding Site Trp82, Tyr332

Quantum Chemical Calculations and Spectroscopic Modeling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and spectroscopic properties of molecules like this compound. als-journal.com These methods solve the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and vibrational frequencies. nih.gov

By performing DFT calculations, researchers can optimize the three-dimensional structure of this compound to its lowest energy state. mu-varna.bg This optimized geometry provides accurate bond lengths, bond angles, and dihedral angles. scispace.com From this, various electronic properties can be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability; a smaller gap suggests higher reactivity. mu-varna.bgchemrxiv.org

Furthermore, quantum chemical methods are used to model spectroscopic properties. Theoretical vibrational spectra (FT-IR and Raman) can be calculated and compared with experimental data to confirm the molecular structure and analyze its vibrational modes. researchgate.net Similarly, electronic absorption spectra (UV-Visible) can be predicted using Time-Dependent DFT (TD-DFT), which helps in understanding the electronic transitions within the molecule. als-journal.commu-varna.bg Although specific published studies on the quantum chemical analysis of this compound are scarce, these computational approaches are fundamental in characterizing its physicochemical properties and reactivity, which are essential for understanding its biological activity. researchgate.net

Table 2: Examples of Molecular Properties Calculable by Quantum Chemistry

Property Computational Method Significance
Optimized Molecular Geometry DFT Provides accurate bond lengths and angles.
HOMO-LUMO Energy Gap DFT Indicates chemical reactivity and stability.
Molecular Electrostatic Potential DFT Predicts sites for electrophilic and nucleophilic attack.
Vibrational Frequencies DFT Correlates with experimental IR and Raman spectra.
Electronic Transitions TD-DFT Predicts UV-Visible absorption spectra.

In Silico Assessment of Theoretical Biological Interactions (e.g., ADMET predictions focused on transport mechanisms)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug development that uses computational models to forecast the pharmacokinetic and toxicological properties of a compound. nih.govscielo.br These predictions help in identifying potential liabilities of a drug candidate like this compound before it enters more expensive and time-consuming experimental testing. semanticscholar.org

For a centrally acting drug like this compound, a key predicted property is its ability to cross the blood-brain barrier (BBB). In silico models can estimate BBB permeability based on physicochemical properties such as molecular weight, lipophilicity (LogP), polar surface area, and the number of hydrogen bond donors and acceptors. youtube.com this compound's structural features are consistent with those of molecules that can penetrate the BBB.

Other important predicted parameters include human intestinal absorption (HIA), plasma protein binding (PPB), and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. researchgate.net For instance, high HIA is desirable for orally administered drugs, while PPB affects the fraction of the drug available to exert its therapeutic effect. Inhibition of CYP enzymes can lead to drug-drug interactions. While a comprehensive public ADMET profile for this compound is not available, its development as a potential therapeutic for Alzheimer's disease implies that it possesses a favorable predicted profile for a CNS-active drug.

Table 3: Key ADMET Parameters Predicted by In Silico Tools

Parameter Description Importance for CNS Drugs
Blood-Brain Barrier (BBB) Permeability Predicts the ability of a compound to cross into the brain. Essential for centrally acting drugs.
Human Intestinal Absorption (HIA) Estimates the percentage of a drug absorbed from the gut. Important for oral bioavailability.
Plasma Protein Binding (PPB) Predicts the extent to which a drug binds to proteins in the blood. Affects drug distribution and availability.
CYP450 Inhibition Predicts the potential to inhibit key metabolic enzymes. Indicates potential for drug-drug interactions.
Aqueous Solubility (LogS) Predicts the solubility of the compound in water. Influences absorption and formulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. physchemres.org By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. researchgate.net

In the context of cholinesterase inhibitors, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied. researchgate.net These studies correlate the inhibitory potency (e.g., IC50 values) of a set of molecules with their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The resulting models generate contour maps that highlight regions in space where modifications to the molecular structure would likely increase or decrease activity.

While no specific QSAR models have been published with this compound as a key component of the training set, the development of this compound analogs with enhanced selectivity for BChE suggests that structure-activity relationships were extensively explored. wikipedia.orgnih.gov For selective BChE inhibitors, QSAR studies would likely indicate that bulkier and more lipophilic substituents are favored in certain positions, corresponding to the larger and more hydrophobic nature of the BChE active site compared to AChE.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a biological system over time at an atomic level. semanticscholar.orgnih.gov For the this compound-cholinesterase system, MD simulations can be used to study the stability of the enzyme-ligand complex, the conformational changes that occur upon binding, and the role of solvent molecules. nih.govresearchgate.net

An MD simulation starts with the docked pose of the ligand in the enzyme's active site. The system is then solvated in a box of water molecules, and the trajectories of all atoms are calculated over a period of time (typically nanoseconds to microseconds) by solving Newton's equations of motion. physchemres.orgexcli.de Analysis of the simulation trajectory can reveal important information. For example, the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can be monitored to assess the stability of the complex. excli.de A stable complex will show minimal fluctuations in RMSD after an initial equilibration period.

Furthermore, MD simulations can elucidate the specific interactions, such as hydrogen bonds and hydrophobic contacts, that are maintained throughout the simulation, providing a more accurate picture of the binding mode than static docking alone. mdpi.comsemanticscholar.org For this compound, MD simulations would be invaluable for confirming the stability of its binding within the BChE active site and for understanding the dynamic basis of its selectivity over AChE.

Analytical Methodologies for Research of Cymserine and Its Metabolites

Chromatographic Methods for Compound Quantification in Biological Matrices for Research.

Chromatographic methods, particularly when coupled with mass spectrometry, are indispensable for the quantitative analysis of cymserine (B1245408) and its related compounds in complex biological matrices such as plasma, brain tissue, and cerebrospinal fluid (CSF). High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are widely used due to their high sensitivity, selectivity, and throughput. researchgate.netpsu.edu

These techniques enable the separation of this compound and its metabolites from endogenous matrix components, which is critical for accurate quantification. researchgate.netchromatographytoday.com Biological matrices present challenges due to their varied composition and the presence of substances like phospholipids (B1166683) that can interfere with ionization efficiency in mass spectrometry, a phenomenon known as matrix effects. researchgate.netpsu.educhromatographytoday.com Addressing matrix effects through optimized sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction, and careful selection of chromatographic conditions is essential for reliable bioanalysis. researchgate.netchromatographytoday.comjapsonline.com

Studies have utilized HPLC to determine brain and plasma levels of this compound and its analogues in animal models for pharmacokinetic investigations. pnas.orgpnas.org For instance, brain this compound levels were found to be significantly higher than plasma levels at various time points after administration in rats. pnas.orgpnas.org

Example Data from Research:

MatrixCompoundDose (Route)Time PointConcentration (Mean ± SEM)
PlasmaThis compound1 mg/kg i.v.15 min0.66 ± 0.02 µg/ml
BrainThis compound1 mg/kg i.v.15 min36.1 ± 6.0 µg/g
PlasmaThis compound1 mg/kg i.v.T1/253.7 min
BrainThis compound1 mg/kg i.v.T1/227 min

Data derived from research in rats. pnas.orgpnas.org

Enzyme Activity Assays (e.g., Ellman technique) for Research Studies.

Enzyme activity assays are fundamental to understanding the pharmacological action of this compound, primarily its inhibitory effects on cholinesterases, particularly butyrylcholinesterase (BuChE). The Ellman technique (also known as the Ellman assay) is a widely used colorimetric method for measuring cholinesterase activity. pnas.orgpnas.orgplos.orgresearchgate.netnih.govresearchgate.netnih.govnih.govtandfonline.com

The Ellman assay is based on the reaction of the thiocholine (B1204863) product, released from the hydrolysis of a thiocholine ester substrate (such as butyrylthiocholine (B1199683) iodide, BuSCh, for BuChE), with 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB). plos.orgnih.govtandfonline.com This reaction produces a colored product, 5-thio-2-nitrobenzoic acid, whose absorbance can be measured spectrophotometrically, typically at 405 nm or 412 nm. plos.orgnih.govtandfonline.comresearchgate.net The rate of color change is proportional to the enzyme activity.

Researchers utilize the Ellman technique to determine the half-maximal inhibitory concentration (IC50) of this compound and its analogues against human and rodent cholinesterases (AChE and BuChE). pnas.orgpnas.orgresearchgate.netresearchgate.netnih.govtandfonline.comgoogle.com This involves incubating the enzyme with varying concentrations of the inhibitor and a fixed concentration of the substrate, then measuring the residual enzyme activity. nih.govtandfonline.com

Example Data from Research (Ellman Assay):

CompoundTarget EnzymeIC50 (nM)Selectivity (BuChE/AChE)Source
This compoundHuman BuChE63 to 10015x (approx) nih.govwikipedia.org
Tetrahydrofurobenzofuran this compound (THFBFC)Human BuChE27 ± 4<100x nih.gov
Human AChE2,650 ± 400 nih.gov
(-)-Bisnorthis compound (BNC)Human BuChE0.7 (Kiapp)110x nih.govscispace.com
(-)-CymserineHuman BuChE115 (Kiapp) nih.gov
Dihydrobenzodioxepine this compound (DHBDC)Human BuChELower than this compound195x nih.govresearchgate.net
Human AChE4300 ± 350 nih.gov
Phenethylthis compound (B1244764) (PEC)BuChEPotent5000x scispace.com

Note: IC50 values can vary depending on substrate concentration and specific assay conditions. nih.govnih.gov

The Ellman method is also used for detailed enzyme kinetic analyses to determine binding constants and the mode of inhibition (e.g., competitive, non-competitive, mixed). nih.govresearchgate.netnih.govnih.govresearchgate.net

Future Research Directions and Unresolved Questions

Elucidation of Comprehensive Biological Pathways Influenced by Cymserine (B1245408)

While the primary mechanism of this compound is the inhibition of butyrylcholinesterase (BuChE), leading to increased acetylcholine (B1216132) levels in the brain, its therapeutic effects likely extend beyond this singular action. nih.govnih.gov Future research should aim to comprehensively map the biological pathways modulated by this compound and its analogs.

One critical area of investigation is the impact of these compounds on amyloid precursor protein (APP) processing and the subsequent reduction of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. nih.govwikipedia.org Studies have shown that some cholinesterase inhibitors can influence APP metabolism, and elucidating the specific molecular players involved in this compound's case is paramount. nih.gov This includes investigating its effects on the secretase enzymes (α-, β-, and γ-secretase) that cleave APP. nih.gov

Furthermore, the role of this compound in mitigating neuroinflammation warrants deeper exploration. nih.gov Chronic inflammation is a key component of Alzheimer's pathology, and research suggests that BuChE itself may be involved in inflammatory processes. nih.gov Therefore, investigating how this compound's inhibition of BuChE affects microglial and astrocyte activation and the downstream signaling cascades, such as the release of pro-inflammatory and anti-inflammatory cytokines, is a crucial research avenue. nih.gov

Beyond amyloid and inflammation, the influence of this compound on other critical neuronal processes, such as synaptic plasticity and neuroprotection, should be systematically examined. nih.govnih.gov Synaptic plasticity is the fundamental process underlying learning and memory, and its impairment is an early feature of Alzheimer's disease. wikipedia.orgfrontiersin.org Studies on this compound analogs have demonstrated their ability to augment long-term potentiation (LTP), a cellular correlate of learning and memory. nih.gov Future studies could use electrophysiological and molecular techniques to dissect the signaling pathways, such as the PI3K/AKT pathway, that are modulated by this compound to promote synaptic health and neuronal survival. nih.gov Additionally, the potential impact of this compound on tau pathology, another key feature of Alzheimer's, remains an important and underexplored area. nih.gov

Development of Novel this compound Analogues with Refined Target Profiles

A significant challenge with the parent compound, this compound, is its metabolism to eseroline (B613827), a neurotoxic metabolite. wikipedia.org This has spurred the development of numerous this compound analogues with the primary goal of improving safety by altering the metabolic pathway to avoid the formation of this toxic compound. wikipedia.org A key objective in this line of research is to design molecules with high selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE). nih.gov This selectivity is desirable as BuChE levels are elevated in the brains of Alzheimer's patients, while AChE levels tend to decrease with disease progression. nih.govnih.gov

The development of these novel analogues has led to compounds with significantly improved selectivity profiles. For instance, bisnorthis compound has demonstrated high potency as a BuChE inhibitor. nih.gov Other analogues, such as dihydrobenzodioxepine this compound and tetrahydrofurobenzofuran this compound (THFBFC), have also been synthesized and shown to be potent and selective BuChE inhibitors. nih.govnih.govnih.gov The inhibitory activities of these compounds are often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Below is a data table comparing the inhibitory concentrations of this compound and some of its notable analogues against human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBuChE).

CompoundhAChE IC50 (nM)hBuChE IC50 (nM)Selectivity for BuChEReference
This compound-115 (Kiapp)Moderate (15x) wikipedia.orgnih.gov
Bisnorthis compound-0.7 (Kiapp)High nih.gov
Dihydrobenzodioxepine this compound-3.7 - 12.2High nih.gov
Tetrahydrofurobenzofuran this compound (THFBFC)>10,00027>370-fold nih.gov

Future research in this area will continue to focus on synthesizing new analogues with even more refined target profiles. This includes not only enhancing BuChE selectivity but also exploring dual-target inhibitors that may address other pathological aspects of Alzheimer's disease simultaneously. The ultimate goal is to identify a lead compound with a superior therapeutic window, balancing high efficacy with minimal side effects and no toxic metabolites.

Advanced Preclinical Models for Mechanistic Studies

To gain a deeper understanding of this compound's mechanisms of action and to better predict its clinical efficacy, the use of advanced preclinical models is indispensable. While in vitro studies using cell lines like human neuroblastoma cells provide valuable initial data on drug sensitivity and basic cellular responses, they cannot fully recapitulate the complexity of the brain's microenvironment. theopenscholar.comfrontiersin.org

Transgenic mouse models of Alzheimer's disease, which are genetically engineered to express human genes associated with the disease, offer a more complex in vivo system for studying disease pathology and testing therapeutic interventions. Commonly used models include the 5XFAD and 3xTg-AD mice. nih.govfrontiersin.org The 5XFAD model, for instance, overexpresses five familial Alzheimer's disease mutations and exhibits an early and aggressive amyloid pathology. researchgate.net The 3xTg-AD model develops both amyloid plaques and tau tangles, offering a platform to study the interplay between these two key pathologies. mdpi.com Future mechanistic studies of this compound and its analogues should increasingly utilize these and other well-characterized transgenic models to assess their effects on amyloid deposition, tau pathology, neuroinflammation, synaptic function, and cognitive performance in a living organism. nih.govfrontiersin.org For example, studies in transgenic mice have already shown that this compound analogues can reduce Aβ levels. nih.gov

In addition to animal models, the development and use of more sophisticated in vitro systems, such as 3D human cell culture models and organ-on-a-chip technology, can provide a bridge between traditional cell culture and animal studies. These models can more accurately mimic the cellular architecture and interactions of the human brain, allowing for more relevant mechanistic investigations of this compound's effects on human neurons and glial cells.

Integration of Multi-Omics Data in this compound Research

The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to understand the complex biological changes associated with Alzheimer's disease and the effects of therapeutic interventions. frontiersin.orgmdpi.com Future research on this compound should integrate these multi-omics approaches to gain a systems-level understanding of its mechanism of action. mdpi.com

By analyzing the transcriptomic and proteomic profiles of neuronal cells or brain tissue from preclinical models treated with this compound, researchers can identify entire networks of genes and proteins whose expression or activity is altered by the compound. nih.govmdpi.com This can reveal novel biological pathways and molecular targets that are influenced by this compound, moving beyond its known effects on the cholinergic system. mdpi.com For example, integrating transcriptomic data with metabolic modeling could predict biomarkers of this compound's efficacy and identify potential new drug targets within the metabolic pathways affected by the drug. nih.gov

Furthermore, a systems biology approach, which combines experimental data with computational modeling, can be used to construct comprehensive models of the molecular networks underlying Alzheimer's disease and to simulate the effects of this compound on these networks. frontiersin.orgyoutube.com This can help to identify key nodes in the network that are critical for the disease process and that are most effectively targeted by this compound or its analogues. mdpi.com Ultimately, the integration of multi-omics data will be crucial for identifying personalized biomarkers that can predict which patients are most likely to respond to this compound-based therapies. frontiersin.org

Role of Non-Catalytic Functions of Cholinesterases in Therapeutic Research

While the primary function of cholinesterases is the hydrolysis of acetylcholine, there is growing evidence that these enzymes also possess non-catalytic functions that may be relevant to the pathology of Alzheimer's disease. nih.gov Both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have been implicated in processes such as cell adhesion and the modulation of Aβ aggregation. nih.govfrontiersin.org

Specifically, the peripheral anionic site (PAS) of AChE has been shown to interact with Aβ, promoting its aggregation into fibrils. nih.gov This interaction forms a stable complex that is more neurotoxic than Aβ fibrils alone. frontiersin.org Therefore, inhibitors that can block this non-catalytic function of AChE, in addition to inhibiting its catalytic activity, may offer a dual therapeutic benefit.

Future research into this compound and its analogues should investigate their potential to modulate these non-catalytic functions of cholinesterases. Given that this compound is a selective inhibitor of BuChE, understanding the non-catalytic roles of this specific enzyme is particularly important. While the role of AChE in Aβ aggregation is more established, the contribution of BuChE to this process is an active area of investigation. mdpi.com Studies could explore whether this compound or its derivatives can interfere with any potential interactions between BuChE and Aβ, thereby reducing plaque formation. mdpi.com Furthermore, the involvement of cholinesterases in cell adhesion processes suggests a potential role in neuronal development and maintenance. acs.org Investigating whether this compound's therapeutic effects are in part mediated through the modulation of these non-catalytic, adhesion-related functions could open up new avenues for understanding its neuroprotective properties.

Q & A

Q. What are the key considerations for designing initial dose-response studies for Cymserine in preclinical models?

  • Methodological Answer : Dose-response studies should incorporate a range of concentrations based on prior pharmacokinetic data, with controls for solvent effects (e.g., DMSO). Use standardized protocols for administering this compound, such as oral gavage or intraperitoneal injection, and monitor biomarkers (e.g., enzyme inhibition levels) at multiple time points. Ensure animal models are selected based on genetic relevance to the target pathway (e.g., acetylcholinesterase inhibition). Replicate experiments across at least three independent trials to account for biological variability .

Q. Example Experimental Design Table :

ParameterDetails
Dose Range0.1–50 mg/kg (log-scale increments)
Administration RouteOral gavage
Biomarkers MeasuredAcetylcholinesterase activity, plasma half-life
Replicationn = 6 per group, 3 independent trials

Q. How should researchers conduct a systematic literature review to identify gaps in this compound’s mechanism of action?

  • Methodological Answer : Use databases like PubMed and EMBASE with Boolean search terms (e.g., "this compound AND (acetylcholinesterase OR pharmacokinetics)"). Apply inclusion/exclusion criteria to filter studies by publication date (e.g., last 10 years), model system, and methodological rigor. Critically appraise conflicting findings using tools like Cochrane’s risk-of-bias assessment . Organize results into a comparative table to highlight inconsistencies in reported efficacy or toxicity.

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported efficacy across different in vitro and in vivo studies?

  • Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, temperature) or model organisms. Conduct a sensitivity analysis by replicating prior experiments under standardized conditions. Use meta-analytic techniques to quantify heterogeneity across studies. For in vivo discrepancies, compare bioavailability metrics (e.g., Cmax, AUC) and tissue distribution profiles. If contradictions persist, apply causal inference models to isolate confounding variables (e.g., diet, microbiome) .

Q. How can researchers optimize assays to account for this compound’s pharmacokinetic variability in neurodegenerative disease models?

  • Methodological Answer : Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict tissue-specific concentrations. Validate predictions using microdialysis in target tissues (e.g., brain, liver). For in vitro models, use blood-brain barrier (BBB) co-culture systems to simulate CNS penetration. Adjust dosing regimens iteratively based on real-time LC-MS/MS quantification of this compound and metabolites .

Q. Example Optimization Checklist :

  • □ Validate assay sensitivity to this compound’s active metabolites.
  • □ Standardize cell culture media composition (e.g., serum percentage).
  • □ Include positive/negative controls for target enzyme inhibition.

Q. What integrative approaches are recommended for studying this compound’s off-target effects in multi-omics frameworks?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) to map off-target interactions. Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify perturbed networks. Cross-reference findings with databases like ChEMBL for known ligand-target associations. For validation, apply CRISPR-Cas9 knockouts of candidate off-target genes and reassess this compound’s activity .

Guidance for Data Contradiction Analysis

  • Framework : Apply the "Principal Contradiction" analysis: Identify the dominant factor driving discrepancies (e.g., methodological vs. biological variability). Prioritize resolving contradictions that directly impact clinical translatability (e.g., toxicity thresholds) .
  • Documentation : Maintain a lab notebook detailing experimental deviations, raw data, and statistical codes to enable reproducibility audits .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.